TEAD-IN-13

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

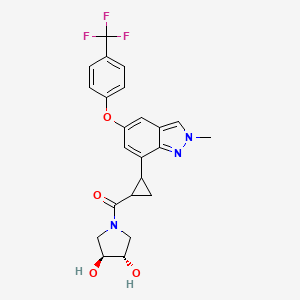

C23H22F3N3O4 |

|---|---|

Molecular Weight |

461.4 g/mol |

IUPAC Name |

[(3S,4S)-3,4-dihydroxypyrrolidin-1-yl]-[2-[2-methyl-5-[4-(trifluoromethyl)phenoxy]indazol-7-yl]cyclopropyl]methanone |

InChI |

InChI=1S/C23H22F3N3O4/c1-28-9-12-6-15(33-14-4-2-13(3-5-14)23(24,25)26)7-17(21(12)27-28)16-8-18(16)22(32)29-10-19(30)20(31)11-29/h2-7,9,16,18-20,30-31H,8,10-11H2,1H3/t16?,18?,19-,20-/m0/s1 |

InChI Key |

NFYBDIVODIZAPS-QUDVFMAMSA-N |

Isomeric SMILES |

CN1C=C2C=C(C=C(C2=N1)C3CC3C(=O)N4C[C@@H]([C@H](C4)O)O)OC5=CC=C(C=C5)C(F)(F)F |

Canonical SMILES |

CN1C=C2C=C(C=C(C2=N1)C3CC3C(=O)N4CC(C(C4)O)O)OC5=CC=C(C=C5)C(F)(F)F |

Origin of Product |

United States |

Foundational & Exploratory

TEAD-IN-13: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

TEAD-IN-13 is an orally active, potent small molecule inhibitor of the TEA Domain (TEAD) family of transcription factors. With an IC50 value of less than 100 nM, this compound represents a significant tool for investigating the Hippo signaling pathway and a potential therapeutic agent for cancers driven by YAP/TAZ-TEAD hyperactivity.[1] This technical guide provides an in-depth overview of the mechanism of action of this compound, focusing on its interaction with the TEAD palmitoylation pocket, subsequent disruption of the YAP/TAZ-TEAD transcriptional complex, and the experimental methodologies used to characterize its activity.

Introduction: The Hippo Pathway and the Role of TEAD Transcription Factors

The Hippo signaling pathway is a critical regulator of organ size, cell proliferation, and apoptosis.[2] Its dysregulation is a key driver in the development and progression of various cancers. The downstream effectors of this pathway are the transcriptional co-activators Yes-associated protein (YAP) and Transcriptional co-activator with PDZ-binding motif (TAZ). When the Hippo pathway is inactive, YAP and TAZ translocate to the nucleus and bind to the TEAD family of transcription factors (TEAD1-4). This complex then drives the expression of genes that promote cell growth and inhibit apoptosis.

A crucial post-translational modification for TEAD activity is autopalmitoylation, where a palmitate molecule is covalently attached to a conserved cysteine residue within the TEAD protein. This modification is essential for the stability of TEAD and for its interaction with YAP and TAZ. The palmitate molecule occupies a deep, hydrophobic lipid-binding pocket within the TEAD protein. Small molecules that can occupy this pocket can, therefore, allosterically inhibit the TEAD-YAP/TAZ interaction and abrogate their transcriptional activity. This compound is a novel inhibitor designed to target this specific mechanism.

Core Mechanism of Action of this compound

The primary mechanism of action of this compound is the inhibition of TEAD function by targeting its autopalmitoylation status. By binding to the lipid-binding pocket of TEAD proteins, this compound is thought to prevent the covalent attachment of palmitate. This has two major downstream consequences:

-

Disruption of the YAP/TAZ-TEAD Interaction: The binding of this compound to the palmitoylation pocket induces a conformational change in the TEAD protein that prevents its interaction with the transcriptional co-activators YAP and TAZ. This disruption is the cornerstone of its inhibitory effect, as it directly blocks the formation of the oncogenic transcriptional complex.

-

Destabilization of TEAD Proteins: Palmitoylation is known to be important for the stability of TEAD proteins. By preventing this modification, this compound may lead to the ubiquitination and subsequent proteasomal degradation of TEAD proteins, further reducing the cellular pool of these transcription factors available to drive oncogenic gene expression.

Below is a diagram illustrating the proposed mechanism of action of this compound.

Quantitative Data

The following table summarizes the available quantitative data for this compound.

| Parameter | Value | Species | Source |

| IC50 | <100 nM | Not Specified | [1] |

| Oral Bioavailability | Orally Active | Mouse | [1] |

| Half-life (t1/2) | 3.2 h | Mouse | [1] |

Further quantitative data, such as binding affinity (Kd) and isoform specificity, are detailed in patent WO202406773A1.

Experimental Protocols

The following are detailed methodologies for key experiments typically used to characterize TEAD inhibitors like this compound. While the specific protocols for this compound are detailed in patent WO2024067773A1, the following represent standard and widely accepted methods in the field.

TEAD Autopalmitoylation Assay

This assay is crucial to determine if an inhibitor directly affects the autopalmitoylation of TEAD.

Principle: A clickable alkyne-tagged palmitate analog is used. If TEAD autopalmitoylates, the alkyne tag will be incorporated. This tag can then be "clicked" to an azide-linked reporter (e.g., biotin or a fluorophore) for detection.

Protocol:

-

Incubation: Recombinant TEAD protein is incubated with the test compound (e.g., this compound) at various concentrations.

-

Labeling: Alkyne-palmitoyl-CoA is added to the reaction mixture and incubated to allow for autopalmitoylation.

-

Click Chemistry: An azide-conjugated biotin or fluorophore is added along with a copper(I) catalyst to covalently link the reporter to the incorporated alkyne-palmitate.

-

Detection: The level of palmitoylation is quantified. If a biotin reporter was used, this is typically done via streptavidin-HRP western blot. If a fluorescent reporter was used, the signal can be read on a gel or plate reader. A decrease in signal in the presence of the inhibitor indicates inhibition of autopalmitoylation.

YAP/TAZ-TEAD Interaction Assay (Co-Immunoprecipitation)

This assay determines if the inhibitor can disrupt the physical interaction between YAP/TAZ and TEAD in a cellular context.

Principle: An antibody against one of the proteins of interest (e.g., YAP) is used to pull it out of a cell lysate. If the other protein (TEAD) is bound to it, it will be pulled down as well and can be detected by western blot.

Protocol:

-

Cell Treatment: Cells that endogenously express YAP and TEAD are treated with this compound or a vehicle control.

-

Lysis: Cells are harvested and lysed to release cellular proteins while keeping protein-protein interactions intact.

-

Immunoprecipitation: An antibody targeting either YAP or TEAD is added to the lysate and incubated. Protein A/G beads are then added to capture the antibody-protein complexes.

-

Washing: The beads are washed to remove non-specifically bound proteins.

-

Elution and Western Blotting: The bound proteins are eluted from the beads and separated by SDS-PAGE. Western blotting is then performed using antibodies against both YAP and TEAD to detect their presence in the immunoprecipitated complex. A reduction in the co-immunoprecipitated protein in the presence of the inhibitor indicates disruption of the interaction.

TEAD-Dependent Transcriptional Reporter Assay

This assay measures the functional consequence of TEAD inhibition on gene expression.

Principle: A reporter plasmid is constructed with a minimal promoter and multiple tandem repeats of the TEAD binding site (e.g., MCAT element) driving the expression of a reporter gene, typically luciferase.

Protocol:

-

Transfection: Cells are co-transfected with the TEAD-responsive luciferase reporter plasmid and a control plasmid expressing Renilla luciferase (for normalization).

-

Treatment: The transfected cells are treated with varying concentrations of this compound.

-

Lysis and Luciferase Assay: After a suitable incubation period, the cells are lysed, and the activities of both Firefly and Renilla luciferases are measured using a luminometer.

-

Data Analysis: The Firefly luciferase signal is normalized to the Renilla luciferase signal. A dose-dependent decrease in the normalized luciferase activity indicates inhibition of TEAD-dependent transcription.

Signaling Pathway Context

This compound acts at the terminal end of the Hippo signaling pathway. The following diagram illustrates the position of this compound's intervention within the broader context of Hippo signaling.

Conclusion

This compound is a potent, orally active inhibitor of the TEAD family of transcription factors. Its mechanism of action, centered on the disruption of TEAD autopalmitoylation and subsequent inhibition of the YAP/TAZ-TEAD interaction, provides a promising avenue for the therapeutic targeting of Hippo-pathway driven cancers. The experimental protocols outlined in this guide provide a framework for the further characterization of this compound and other similar inhibitors, facilitating ongoing research and drug development efforts in this critical area of oncology.

References

Target Validation of TEAD-IN-13 in Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Due to the limited public availability of specific data for "TEAD-IN-13," this document serves as a representative technical guide. The experimental data and protocols presented are based on established methodologies and publicly available information for other well-characterized TEAD inhibitors, such as K-975, VT104, and IK-930. "this compound" is used as a placeholder to illustrate the comprehensive process of target validation for a novel TEAD inhibitor in cancer cells.

Introduction

The Hippo signaling pathway is a critical regulator of organ size, cell proliferation, and apoptosis.[1][2] Its dysregulation is a key driver in the development and progression of various cancers.[3][4] The TEA Domain (TEAD) family of transcription factors are the most downstream effectors of the Hippo pathway.[3] When the Hippo pathway is inactive, the transcriptional co-activators YAP (Yes-associated protein) and TAZ (transcriptional co-activator with PDZ-binding motif) translocate to the nucleus and bind to TEAD proteins.[1][5] This complex then initiates the transcription of genes that promote cell proliferation and inhibit apoptosis, leading to tumorigenesis.[3]

Consequently, inhibiting the interaction between TEAD and YAP/TAZ has emerged as a promising therapeutic strategy for cancers with a dysregulated Hippo pathway.[4] this compound is a novel, orally active inhibitor of TEAD, and this guide provides a comprehensive overview of the methodologies and data interpretation involved in its target validation in cancer cells.

Mechanism of Action

TEAD inhibitors primarily function by disrupting the protein-protein interaction between TEAD and its co-activators, YAP and TAZ.[3] Several inhibitors, including this compound, are designed to bind to the palmitate-binding pocket of TEAD proteins. This binding event can allosterically inhibit the interaction with YAP/TAZ or prevent the essential post-translational palmitoylation of TEAD, which is critical for its stability and function.

Below is a diagram illustrating the core mechanism of action for TEAD inhibitors.

Quantitative Data Summary

The following tables summarize the in vitro efficacy of representative TEAD inhibitors in various cancer cell lines. This data is crucial for assessing the potency and selectivity of a novel inhibitor like this compound.

Table 1: In Vitro Cell Proliferation Inhibition by TEAD Inhibitors

| Cell Line | Cancer Type | Hippo Pathway Status | TEAD Inhibitor | GI50 / IC50 (nM) | Reference |

| NCI-H226 | Mesothelioma | NF2-deficient | K-975 | ~20 | [6] |

| MSTO-211H | Mesothelioma | NF2-expressing | K-975 | >1000 | [6] |

| NCI-H226 | Mesothelioma | NF2-deficient | VT104 | 16 | [7] |

| NCI-H2373 | Mesothelioma | NF2-mutant | VT104 | 26 | [7] |

| NCI-H28 | Mesothelioma | NF2 wild-type | VT104 | >3000 | [7] |

| NCI-H226 | Mesothelioma | NF2-deficient | IK-930 | 21 | [8] |

| MSTO-211H | Mesothelioma | LATS2-deficient | IK-930 | Potent Inhibition | [8] |

GI50: 50% growth inhibition; IC50: 50% inhibitory concentration.

Experimental Protocols

Detailed and standardized experimental protocols are essential for the rigorous validation of a new therapeutic agent. Below are the core methodologies used to assess the target engagement and cellular effects of a TEAD inhibitor.

Cell Viability Assay (MTT Assay)

This assay determines the effect of the TEAD inhibitor on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.

Materials:

-

Cancer cell lines (e.g., NCI-H226, MSTO-211H)

-

Complete culture medium (e.g., RPMI-1640 with 10% FBS)

-

96-well plates

-

This compound (or other TEAD inhibitor)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.[9][10]

-

Treat the cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) and a vehicle control (DMSO).[9]

-

Incubate for the desired period (e.g., 72 hours).[10]

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[9][11]

-

Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[9][11]

-

Read the absorbance at 570 nm using a microplate reader.[11]

-

Calculate the GI50/IC50 values by plotting the percentage of cell viability against the inhibitor concentration.

Western Blot Analysis

This technique is used to assess the levels of key proteins in the Hippo signaling pathway to confirm the on-target effect of the inhibitor.

Materials:

-

Treated and untreated cell lysates

-

SDS-PAGE gels

-

Transfer apparatus and PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-YAP, anti-TAZ, anti-TEAD, anti-p-YAP, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Lyse cells and determine protein concentration using a BCA assay.

-

Separate 20-40 µg of protein per lane on an SDS-PAGE gel.[12]

-

Transfer the proteins to a PVDF membrane.[12]

-

Block the membrane with blocking buffer for 1 hour at room temperature.[13]

-

Incubate the membrane with primary antibodies overnight at 4°C.[13]

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and add the chemiluminescent substrate.

-

Visualize the protein bands using an imaging system.

Co-Immunoprecipitation (Co-IP)

Co-IP is performed to demonstrate the direct inhibitory effect of the compound on the interaction between TEAD and YAP/TAZ.

Materials:

-

Cell lysates from cells overexpressing tagged TEAD and YAP/TAZ

-

Antibody specific to the tag (e.g., anti-FLAG, anti-Myc)

-

Protein A/G magnetic beads

-

Wash buffer

-

Elution buffer

-

Western blot reagents

Procedure:

-

Transfect cells with plasmids encoding tagged TEAD and YAP/TAZ.

-

Treat the cells with this compound or a vehicle control.

-

Lyse the cells in a non-denaturing lysis buffer.[14]

-

Incubate the cell lysate with an antibody against the tag on TEAD overnight at 4°C.[15]

-

Add protein A/G magnetic beads to pull down the antibody-protein complexes.[15]

-

Wash the beads multiple times to remove non-specific binding proteins.[14]

-

Elute the bound proteins from the beads.[16]

-

Analyze the eluates by Western blot using an antibody against the tag on YAP/TAZ to assess the amount of co-precipitated protein.

TEAD Transcriptional Reporter Assay (Luciferase Assay)

This assay measures the transcriptional activity of TEAD to confirm that the inhibitor can block its function in a cellular context.

Materials:

-

HEK293T cells or other suitable cell line

-

TEAD-responsive luciferase reporter plasmid (e.g., containing multiple TEAD binding sites upstream of a luciferase gene)

-

Transfection reagent

-

This compound

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Co-transfect cells with the TEAD-responsive luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization).[17]

-

Treat the transfected cells with a serial dilution of this compound.[17]

-

After 24-48 hours of incubation, lyse the cells.

-

Measure the firefly and Renilla luciferase activities using a luminometer.[18]

-

Normalize the TEAD reporter activity to the control reporter activity and calculate the dose-dependent inhibition.

Visualizations of Pathways and Workflows

Hippo Signaling Pathway

The following diagram provides a detailed overview of the Hippo signaling pathway, highlighting the core kinase cascade and the downstream transcriptional machinery.

Experimental Workflow for TEAD Inhibitor Validation

This workflow outlines the logical progression of experiments for validating a novel TEAD inhibitor.

Conclusion

The target validation of a novel TEAD inhibitor like this compound is a multi-faceted process that requires a combination of in vitro cellular assays and biochemical techniques. By systematically evaluating the compound's effect on cell viability, TEAD transcriptional activity, and the direct interaction between TEAD and its co-activators, researchers can build a robust data package to support further preclinical and clinical development. The methodologies and representative data presented in this guide provide a solid framework for the rigorous assessment of this promising class of anti-cancer agents.

References

- 1. Hippo signaling pathway - Wikipedia [en.wikipedia.org]

- 2. Identification of resistance mechanisms to small-molecule inhibition of TEAD-regulated transcription - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Targeting TEAD in cancer [frontiersin.org]

- 4. What are TEAD1 inhibitors and how do they work? [synapse.patsnap.com]

- 5. The Hippo signaling network and its biological functions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The novel potent TEAD inhibitor, K-975, inhibits YAP1/TAZ-TEAD protein-protein interactions and exerts an anti-tumor effect on malignant pleural mesothelioma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Probe VT104 | Chemical Probes Portal [chemicalprobes.org]

- 8. researchgate.net [researchgate.net]

- 9. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 10. texaschildrens.org [texaschildrens.org]

- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. research.stowers.org [research.stowers.org]

- 13. Western blot protocol | Abcam [abcam.com]

- 14. assaygenie.com [assaygenie.com]

- 15. bitesizebio.com [bitesizebio.com]

- 16. How to conduct a Co-immunoprecipitation (Co-IP) | Proteintech Group [ptglab.com]

- 17. Toward the Discovery of a Novel Class of YAP–TEAD Interaction Inhibitors by Virtual Screening Approach Targeting YAP–TEAD Protein–Protein Interface - PMC [pmc.ncbi.nlm.nih.gov]

- 18. bpsbioscience.com [bpsbioscience.com]

In-Depth Technical Guide: TEAD-IN-13 Binding Affinity to TEAD Isoforms

For Researchers, Scientists, and Drug Development Professionals

Introduction

The TEA Domain (TEAD) family of transcription factors (TEAD1, TEAD2, TEAD3, and TEAD4) are central mediators of the Hippo signaling pathway, a critical regulator of organ size, cell proliferation, and tumorigenesis.[1][2] In many cancers, dysregulation of the Hippo pathway leads to the activation of the transcriptional co-activators YAP and TAZ, which then bind to TEAD proteins to drive the expression of genes that promote cancer cell growth and survival. Consequently, inhibiting the interaction between YAP/TAZ and TEAD has emerged as a promising therapeutic strategy.

TEAD-IN-13 is an orally active, potent pan-TEAD inhibitor with a reported IC50 of less than 100 nM. This technical guide provides a comprehensive overview of the binding affinity of this compound to the four human TEAD isoforms, details the experimental methodologies used to determine these interactions, and visualizes the relevant biological pathways and experimental workflows.

While specific quantitative data for the binding affinity of this compound to each individual TEAD isoform is not yet publicly available, this guide provides contextual data from other well-characterized pan-TEAD inhibitors to offer a comparative landscape.

Quantitative Data on Pan-TEAD Inhibitor Binding Affinity

The following table summarizes the biochemical inhibitory activities of several known pan-TEAD inhibitors against the four TEAD isoforms. This data is crucial for understanding the selectivity and potency of compounds targeting this family of transcription factors.

| Compound Name | TEAD1 IC50 (µM) | TEAD2 IC50 (µM) | TEAD3 IC50 (µM) | TEAD4 IC50 (µM) | Assay Type | Reference |

| This compound | < 0.1 (isoform non-specific) | < 0.1 (isoform non-specific) | < 0.1 (isoform non-specific) | < 0.1 (isoform non-specific) | Not Specified | [3] |

| MYF-03-69 | Submicromolar | Submicromolar | Submicromolar | Submicromolar | Palmitoylation Assay | [4] |

| DC-TEADin1072 | 0.61 ± 0.02 | > 10 | 0.58 ± 0.12 | > 10 | Palmitoylation Assay | [1] |

| TM2 | Not Specified | 0.156 | Not Specified | 0.038 | Palmitoylation Assay | [5] |

Note: The IC50 values represent the concentration of the inhibitor required to achieve 50% inhibition of the TEAD protein's activity or binding in a biochemical assay. The data for this compound is currently reported as a pan-TEAD inhibitor without isoform-specific details.

Experimental Protocols

The determination of binding affinity for compounds like this compound typically involves sophisticated biochemical assays. A commonly used method is the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay, which measures the proximity of two molecules.

YAP-TEAD TR-FRET Competition Assay Protocol

This protocol describes a representative method for determining the ability of a test compound to inhibit the interaction between a TEAD protein and its co-activator YAP.

1. Reagents and Materials:

-

TEAD Proteins: Recombinant human TEAD1, TEAD2, TEAD3, and TEAD4 (YAP-binding domain), typically with a His-tag.

-

YAP Peptide: A biotinylated peptide corresponding to the TEAD-binding domain of YAP (e.g., amino acids 50-100).

-

TR-FRET Donor: Europium (Eu3+)-labeled anti-His antibody.

-

TR-FRET Acceptor: Streptavidin conjugated to an acceptor fluorophore (e.g., XL665 or d2).

-

Assay Buffer: A suitable buffer for maintaining protein stability and interaction, for example, 20 mM Tris pH 7.5, 150 mM NaCl, 0.01% BSA, and 0.005% Tween-20.

-

Test Compound: this compound or other inhibitors serially diluted in DMSO.

-

Assay Plates: Low-volume, 384-well black plates.

-

Plate Reader: A microplate reader capable of TR-FRET measurements (e.g., with excitation at 320-340 nm and emission detection at 620 nm for the donor and 665 nm for the acceptor).

2. Assay Procedure:

-

Compound Plating: Prepare serial dilutions of the test compound (e.g., this compound) in DMSO and dispense into the assay plate. Include a DMSO-only control for 100% activity and a control with a known inhibitor or no TEAD protein for 0% activity.

-

TEAD-Donor Complex Formation: In a separate tube, pre-incubate the His-tagged TEAD protein with the Europium-labeled anti-His antibody in assay buffer for a specified time (e.g., 30 minutes) at room temperature to form the TEAD-donor complex.

-

Incubation with Inhibitor: Add the TEAD-donor complex to the wells of the assay plate containing the test compound and incubate for a defined period (e.g., 30-60 minutes) at room temperature to allow for inhibitor binding.

-

YAP-Acceptor Complex Formation and Addition: In a separate tube, pre-incubate the biotinylated YAP peptide with the streptavidin-acceptor conjugate in assay buffer. Add this mixture to the assay plate.

-

Final Incubation: Incubate the complete reaction mixture for a specified time (e.g., 60 minutes) at room temperature, protected from light, to allow the YAP-TEAD interaction to reach equilibrium.

-

TR-FRET Measurement: Read the plate on a TR-FRET-compatible plate reader. The signal is typically measured with a time delay after excitation to reduce background fluorescence. The ratio of the acceptor emission (665 nm) to the donor emission (620 nm) is calculated.

3. Data Analysis:

-

The raw TR-FRET ratios are normalized to the controls (DMSO for high signal, no TEAD or excess known inhibitor for low signal).

-

The percentage of inhibition is calculated for each concentration of the test compound.

-

The IC50 value is determined by fitting the concentration-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate the Hippo-TEAD signaling pathway and the experimental workflow for the TR-FRET assay.

Caption: The Hippo-TEAD signaling pathway and the inhibitory action of this compound.

Caption: Experimental workflow for a YAP-TEAD TR-FRET competition assay.

References

- 1. Discovery of a subtype-selective, covalent inhibitor against palmitoylation pocket of TEAD3 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeting the Hippo Pathway and Cancer through the TEAD Family of Transcription Factors [mdpi.com]

- 3. Covalent disruptor of YAP-TEAD association suppresses defective Hippo signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. YAP-TEAD (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]

- 5. Discovery of a new class of reversible TEA domain transcription factor inhibitors with a novel binding mode - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to TEAD-IN-13: A Potent Modulator of the YAP/TAZ-TEAD Interaction

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Hippo signaling pathway is a critical regulator of organ size, cell proliferation, and apoptosis. Its dysregulation is a key driver in the development and progression of various cancers. The transcriptional coactivators Yes-associated protein (YAP) and transcriptional co-activator with PDZ-binding motif (TAZ) are the primary downstream effectors of this pathway. In their active state, YAP and TAZ translocate to the nucleus and bind to the TEA domain (TEAD) family of transcription factors, leading to the expression of genes that promote cell proliferation and inhibit apoptosis. The interaction between YAP/TAZ and TEAD is therefore a compelling target for the development of novel cancer therapeutics.

TEAD-IN-13 is a potent, orally active small molecule inhibitor that targets the YAP/TAZ-TEAD interaction. This technical guide provides a comprehensive overview of the available data on this compound, including its mechanism of action, quantitative biochemical and cellular activity, and detailed experimental protocols for its evaluation.

Core Mechanism of Action

This compound functions by disrupting the protein-protein interaction between the YAP/TAZ coactivators and the TEAD transcription factors. By binding to TEAD, this compound allosterically inhibits the association of YAP and TAZ, thereby preventing the formation of the transcriptional complex required for the expression of pro-proliferative and anti-apoptotic genes.

Figure 1: Mechanism of this compound Action.

Quantitative Data Summary

This compound has been characterized through a variety of biochemical and cellular assays to determine its potency and efficacy. The following tables summarize the key quantitative data available for this compound.

| Assay Type | Target | Parameter | Value | Reference |

| Biochemical Assay | TEAD | IC50 | <100 nM | [1] |

Table 1: Biochemical Activity of this compound.

| Parameter | Species | Value | Reference |

| Half-life (t1/2) | Mouse | 3.2 h | [1] |

Table 2: In Vivo Pharmacokinetic Parameter of this compound.

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to characterize the effect of this compound on the YAP/TAZ-TEAD interaction. These protocols are based on standard methods employed in the field for the evaluation of TEAD inhibitors.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This biochemical assay is designed to quantify the disruption of the YAP/TAZ-TEAD protein-protein interaction in a high-throughput format.

Principle: The assay utilizes a TEAD protein tagged with a donor fluorophore (e.g., Terbium cryptate) and a YAP or TAZ-derived peptide labeled with an acceptor fluorophore (e.g., d2). When the two proteins interact, the donor and acceptor are brought into close proximity, resulting in a FRET signal upon excitation of the donor. An inhibitor that disrupts this interaction will lead to a decrease in the FRET signal.

Materials:

-

Recombinant human TEAD protein (e.g., TEAD4) tagged with a donor fluorophore (e.g., anti-His-Tb).

-

Biotinylated peptide derived from the TEAD-binding domain of human YAP or TAZ.

-

Streptavidin-d2 as the acceptor.

-

Assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.1% BSA, 0.05% Tween-20).

-

This compound or other test compounds.

-

384-well low-volume microplates.

-

TR-FRET-compatible plate reader.

Protocol:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 384-well plate, add the test compound dilutions.

-

Add a solution of the donor-labeled TEAD protein to each well.

-

Add a pre-mixed solution of the biotinylated YAP/TAZ peptide and Streptavidin-d2 to each well.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes) in the dark.

-

Measure the TR-FRET signal on a compatible plate reader with an excitation wavelength of 337 nm and emission wavelengths of 620 nm (donor) and 665 nm (acceptor).

-

Calculate the ratio of acceptor to donor fluorescence and plot the results against the inhibitor concentration to determine the IC50 value.

Figure 2: TR-FRET Experimental Workflow.

Luciferase Reporter Gene Assay

This cell-based assay measures the transcriptional activity of the TEAD-YAP/TAZ complex in a cellular context.

Principle: Cells are co-transfected with a reporter plasmid containing a luciferase gene under the control of a TEAD-responsive element (e.g., multiple copies of the GTIIC motif) and a constitutively expressed control reporter (e.g., Renilla luciferase) for normalization. Activation of the YAP/TAZ-TEAD pathway leads to the expression of firefly luciferase. Inhibition of the YAP/TAZ-TEAD interaction by a compound like this compound will result in a dose-dependent decrease in luciferase activity.

Materials:

-

HEK293T or other suitable cell line.

-

TEAD-responsive firefly luciferase reporter plasmid (e.g., 8xGTIIC-luciferase).

-

Control plasmid expressing Renilla luciferase (e.g., pRL-TK).

-

Transfection reagent.

-

Cell culture medium and supplements.

-

This compound or other test compounds.

-

96-well white, clear-bottom cell culture plates.

-

Dual-luciferase reporter assay system.

-

Luminometer.

Protocol:

-

Seed cells in a 96-well plate and allow them to attach overnight.

-

Co-transfect the cells with the TEAD-responsive firefly luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent.

-

After 24 hours, replace the medium with fresh medium containing serial dilutions of this compound.

-

Incubate the cells for an additional 24-48 hours.

-

Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

-

Plot the normalized luciferase activity against the inhibitor concentration to determine the IC50 value.

Figure 3: Luciferase Assay Workflow.

Conclusion

This compound is a promising inhibitor of the YAP/TAZ-TEAD interaction with potent activity in both biochemical and cellular assays. The data presented in this technical guide provide a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of this compound. The detailed experimental protocols offer a starting point for the in-house evaluation and characterization of this compound and other novel inhibitors of this critical cancer signaling pathway. Further studies are warranted to fully elucidate the in vivo efficacy and safety profile of this compound.

Disclaimer: this compound is for research use only and is not intended for human or veterinary use.

References

Technical Guide: Cellular Uptake and Localization of TEAD-IN-13 and Analogous Covalent TEAD Inhibitors

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of late 2025, detailed information regarding the specific cellular uptake and subcellular localization of TEAD-IN-13 is not extensively available in the public domain. This compound is recognized as an orally active TEAD inhibitor with an IC50 of less than 100 nM.[1][2][3][4] This guide will therefore focus on the established methodologies and available data for well-characterized, analogous covalent TEAD inhibitors that target the same central palmitoylation pocket. These compounds, such as JM7 and GNE-7883, serve as valuable surrogates for understanding the cellular behavior of this class of inhibitors.

Introduction to Covalent TEAD Inhibitors

The Transcriptional Enhanced Associate Domain (TEAD) family of transcription factors (TEAD1-4) are central players in the Hippo signaling pathway, which is crucial for regulating organ size, cell proliferation, and tissue regeneration. Dysregulation of the Hippo pathway and subsequent activation of TEADs are implicated in various cancers. Small molecule inhibitors targeting TEADs have emerged as a promising therapeutic strategy.

This compound belongs to a class of covalent inhibitors that target a conserved cysteine residue within the central lipid-binding pocket of TEAD proteins. This pocket is essential for the autopalmitoylation of TEADs, a post-translational modification critical for their stability and interaction with the transcriptional co-activator YAP (Yes-associated protein) and its paralog TAZ. By covalently binding to this pocket, these inhibitors allosterically disrupt the TEAD-YAP/TAZ interaction, leading to the suppression of oncogenic gene transcription.

This guide provides an in-depth overview of the experimental approaches used to characterize the cellular entry and distribution of these potent TEAD inhibitors.

Cellular Engagement and Localization of Analogous TEAD Inhibitors

While specific quantitative uptake data for this compound is unavailable, studies on analogous compounds like JM7 and GNE-7883 indicate that these inhibitors effectively engage with TEAD proteins within the cell. The primary localization of TEAD proteins is nuclear, and inhibitors targeting them are designed to act in this compartment.

Quantitative Data Summary

The following table summarizes the available data on the cellular effects of analogous covalent TEAD inhibitors. It is important to note that direct measurements of intracellular concentration over time are not commonly reported. Instead, cellular activity is often demonstrated through target engagement and downstream functional assays.

| Inhibitor | Cell Line(s) | Treatment Conditions | Method of Analysis | Key Findings | Reference(s) |

| JM7 | HEK293, MDA-MB-231, OVCAR-8, NCI-H226 | 10 µM for 4 hours (CETSA); 2 µM or 5 µM (Immunofluorescence) | Cellular Thermal Shift Assay (CETSA), Immunofluorescence | JM7 directly binds to and stabilizes all four TEAD isoforms in cells. It does not alter the nuclear localization of TEAD or YAP. | [5][6] |

| GNE-7883 | OVCAR-8, H226, MSTO | 3 µM (Fractionation); 1 µM for 48 hours (Immunofluorescence) | Cell Fractionation & Western Blot, Immunofluorescence | GNE-7883 does not change the nuclear/cytosolic localization of YAP, TAZ, or TEAD but displaces YAP/TAZ from TEAD in the nucleus. Resistant cells can restore YAP and TEAD chromatin occupancy. | [7][8] |

Experimental Protocols

This section details the key experimental methodologies used to assess the cellular uptake, target engagement, and subcellular localization of covalent TEAD inhibitors.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful technique to verify that a compound binds to its intended target protein within the complex environment of a cell.[9][10][11][12][13] The principle is based on the ligand-induced thermal stabilization of the target protein.

Protocol:

-

Cell Culture and Treatment: Plate cells (e.g., HEK293 cells overexpressing a tagged TEAD isoform) and grow to 80-90% confluency. Treat the cells with the TEAD inhibitor (e.g., 10 µM JM7) or vehicle (DMSO) for a specified duration (e.g., 4 hours) at 37°C.

-

Heating: After treatment, wash the cells with PBS and then subject cell suspensions or lysates to a temperature gradient for a short period (e.g., 3 minutes).

-

Lysis and Centrifugation: Lyse the cells to release the proteins. Centrifuge the lysates at high speed to separate the soluble protein fraction from the aggregated, denatured proteins.

-

Protein Quantification: Collect the supernatant containing the soluble proteins.

-

Western Blot Analysis: Analyze the amount of soluble TEAD protein in each sample by Western blotting using an antibody specific to TEAD or its tag. A successful target engagement will result in more soluble TEAD protein at higher temperatures in the inhibitor-treated samples compared to the vehicle-treated samples.[6][14]

Subcellular Fractionation and Western Blotting

This method is used to determine the distribution of a protein between different cellular compartments, such as the nucleus and the cytoplasm.[15][16][17]

Protocol:

-

Cell Treatment and Harvesting: Treat cultured cells (e.g., OVCAR-8) with the TEAD inhibitor (e.g., 3 µM GNE-7883) or vehicle. After the incubation period, harvest the cells.

-

Cytoplasmic Lysis: Resuspend the cell pellet in a hypotonic buffer that selectively lyses the plasma membrane while keeping the nuclear envelope intact.

-

Isolation of Cytoplasmic Fraction: Centrifuge the lysate at a low speed to pellet the nuclei. The supernatant contains the cytoplasmic fraction.

-

Nuclear Lysis: Wash the nuclear pellet and then lyse it using a nuclear extraction buffer to release the nuclear proteins.

-

Western Blot Analysis: Analyze the cytoplasmic and nuclear fractions for the presence of TEAD and YAP/TAZ using specific antibodies. Use marker proteins for each fraction (e.g., GAPDH for cytoplasm, Lamin B1 or Histone H3 for the nucleus) to verify the purity of the fractions.

Immunofluorescence Microscopy

Immunofluorescence allows for the direct visualization of the subcellular localization of proteins within intact cells.

Protocol:

-

Cell Culture and Treatment: Grow cells on glass coverslips and treat with the TEAD inhibitor (e.g., 1-5 µM) or vehicle for the desired time.

-

Fixation and Permeabilization: Fix the cells with a solution like 4% paraformaldehyde to preserve the cellular structure. Then, permeabilize the cell membranes with a detergent (e.g., 0.1% Triton X-100) to allow antibodies to enter the cell.

-

Blocking: Block non-specific antibody binding sites with a blocking solution (e.g., bovine serum albumin in PBS).

-

Antibody Staining: Incubate the cells with primary antibodies against TEAD and/or YAP. After washing, incubate with fluorescently-labeled secondary antibodies.

-

Counterstaining and Mounting: Stain the cell nuclei with a DNA-binding dye like DAPI or Hoechst. Mount the coverslips on microscope slides.

-

Imaging: Visualize the protein localization using a fluorescence or confocal microscope.

Visualizations

Signaling Pathway and Inhibitor Mechanism

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. YAP | 抑制剂 | MCE [medchemexpress.cn]

- 5. Structure-based discovery of a novel small-molecule inhibitor of TEAD palmitoylation with anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structure-based discovery of a novel small-molecule inhibitor of TEAD palmitoylation with anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Cooperation between the Hippo and MAPK pathway activation drives acquired resistance to TEAD inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Cellular Thermal Shift Assay for the Detection of Small Molecule–Target Interactions in Arabidopsis Cells | Springer Nature Experiments [experiments.springernature.com]

- 13. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. pubcompare.ai [pubcompare.ai]

- 16. researchgate.net [researchgate.net]

- 17. Simple and Efficient Protocol for Subcellular Fractionation of Normal and Apoptotic Cells - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Development of TEAD-IN-13: A Covalent Allosteric Inhibitor of the Hippo Pathway

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The Hippo signaling pathway is a critical regulator of organ size, tissue homeostasis, and cell fate. Its dysregulation is a key driver in the development and progression of various cancers. The transcriptional enhanced associate domain (TEAD) family of transcription factors (TEAD1-4) are the ultimate downstream effectors of the Hippo pathway. They act as the nuclear transducers of the oncogenic signals mediated by the coactivators YAP (Yes-associated protein) and TAZ (transcriptional coactivator with PDZ-binding motif). The formation of the YAP/TAZ-TEAD complex is essential for the transcription of pro-proliferative and anti-apoptotic genes. Consequently, inhibiting the TEAD-YAP/TAZ interaction has emerged as a promising therapeutic strategy for a range of solid tumors.

TEAD-IN-13 is a novel, orally active, covalent inhibitor of TEAD. This technical guide provides a comprehensive overview of the discovery and development history of this compound, including its mechanism of action, preclinical data, and the experimental methodologies employed in its evaluation.

Discovery and Preclinical Development of this compound

This compound was identified through a drug discovery program aimed at developing potent and selective inhibitors of the TEAD-YAP/TAZ interaction. The discovery process, as outlined in patent WO2024067773A1, likely involved high-throughput screening of a chemical library followed by structure-activity relationship (SAR) studies to optimize lead compounds for potency, selectivity, and pharmacokinetic properties.[1]

Mechanism of Action

This compound is a covalent, allosteric inhibitor of TEAD. It targets a conserved cysteine residue within the palmitate-binding pocket of TEAD proteins. The covalent modification of this cysteine residue is thought to induce a conformational change in TEAD, thereby preventing its interaction with the coactivators YAP and TAZ. This disruption of the TEAD-YAP/TAZ complex leads to the downregulation of target gene expression, resulting in the inhibition of tumor cell proliferation and survival.

Quantitative Data Summary

The following table summarizes the key quantitative data reported for this compound.

| Parameter | Value | Species | Source |

| IC50 (TEAD Inhibition) | <100 nM | Not Specified | [2] |

| Half-life (t1/2) | 3.2 hours | Mouse | [2] |

| Oral Bioavailability | Orally Active | Mouse | [2] |

Signaling Pathway and Experimental Workflow Diagrams

Experimental Protocols

Detailed experimental protocols for the specific studies on this compound are proprietary and contained within patent WO2024067773A1. However, this section provides detailed methodologies for key experiments typically employed in the discovery and evaluation of TEAD inhibitors.

TEAD-YAP/TAZ Interaction Assay (e.g., Luciferase Reporter Assay)

Objective: To assess the ability of a compound to inhibit the transcriptional activity of the TEAD-YAP/TAZ complex.

Methodology:

-

Cell Culture: HEK293T cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

-

Transfection: Cells are seeded in 96-well plates and co-transfected with a TEAD-responsive luciferase reporter plasmid (e.g., 8xGTIIC-luciferase), a constitutively active YAP or TAZ expression plasmid, and a Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.

-

Compound Treatment: 24 hours post-transfection, the cells are treated with various concentrations of the test compound (e.g., this compound) or vehicle control (DMSO).

-

Luciferase Assay: After 24-48 hours of treatment, the cells are lysed, and firefly and Renilla luciferase activities are measured using a dual-luciferase reporter assay system according to the manufacturer's instructions.

-

Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity. The IC50 value is calculated by plotting the normalized luciferase activity against the logarithm of the compound concentration and fitting the data to a four-parameter logistic curve.

Cell Proliferation Assay (e.g., CellTiter-Glo®)

Objective: To determine the effect of a compound on the proliferation of cancer cells with a dysregulated Hippo pathway.

Methodology:

-

Cell Seeding: Cancer cell lines with known Hippo pathway alterations (e.g., NF2-mutant mesothelioma cells) are seeded in 96-well plates at an appropriate density.

-

Compound Treatment: After 24 hours, the cells are treated with a serial dilution of the test compound or vehicle control.

-

Incubation: The plates are incubated for a period of 3 to 5 days.

-

Viability Assessment: Cell viability is assessed using a luminescent cell viability assay (e.g., CellTiter-Glo®), which measures ATP levels as an indicator of metabolically active cells.

-

Data Analysis: The luminescent signal is read using a plate reader. The percentage of cell growth inhibition is calculated relative to the vehicle-treated control. The GI50 (concentration for 50% of maximal inhibition of cell proliferation) is determined by non-linear regression analysis.

In Vivo Tumor Xenograft Study

Objective: To evaluate the in vivo anti-tumor efficacy of a TEAD inhibitor in a mouse model.

Methodology:

-

Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used.

-

Tumor Cell Implantation: Human cancer cells with a dysregulated Hippo pathway are subcutaneously injected into the flank of each mouse.

-

Tumor Growth Monitoring: Tumor volume is monitored regularly using caliper measurements (Volume = 0.5 x length x width²).

-

Treatment: Once the tumors reach a predetermined size (e.g., 100-200 mm³), the mice are randomized into treatment and control groups. The test compound (e.g., this compound) is administered orally at various doses, and the vehicle is administered to the control group.

-

Efficacy Assessment: Tumor volumes and body weights are measured throughout the study. At the end of the study, the tumors are excised and weighed.

-

Data Analysis: Tumor growth inhibition (TGI) is calculated for each treatment group relative to the control group. Statistical analysis is performed to determine the significance of the anti-tumor effect.

Pharmacokinetic (PK) Study in Mice

Objective: To determine the pharmacokinetic profile of a TEAD inhibitor after oral administration.

Methodology:

-

Animal Dosing: A single oral dose of the test compound is administered to a cohort of mice.

-

Blood Sampling: Blood samples are collected at various time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours) via a suitable method (e.g., tail vein or retro-orbital bleeding).

-

Plasma Preparation: Plasma is separated from the blood samples by centrifugation.

-

Bioanalysis: The concentration of the compound in the plasma samples is quantified using a validated LC-MS/MS (Liquid Chromatography with tandem Mass Spectrometry) method.

-

PK Parameter Calculation: The plasma concentration-time data is used to calculate key pharmacokinetic parameters, including half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC).

Conclusion

This compound represents a promising development in the field of targeted cancer therapy. As a covalent allosteric inhibitor of TEAD, it offers a novel mechanism to disrupt the oncogenic signaling of the Hippo pathway. The initial preclinical data indicate its potential as an orally active therapeutic agent. Further in-depth studies, including the full disclosure of its chemical structure and detailed biological data from the patent, will be crucial for a complete understanding of its therapeutic potential and for guiding its future clinical development. The methodologies outlined in this guide provide a framework for the continued investigation of this compound and other emerging TEAD inhibitors.

References

Introduction: The Hippo-YAP/TAZ-TEAD Signaling Axis

An In-Depth Technical Guide to TEAD-IN-13 for Basic Research Applications

This guide provides a comprehensive overview of this compound, a potent and orally active inhibitor of the TEA Domain (TEAD) family of transcription factors. It is intended for researchers, scientists, and drug development professionals interested in utilizing this compound as a tool for basic research into the Hippo signaling pathway and its role in various physiological and pathological processes.

The Hippo signaling pathway is a crucial regulator of organ size, cell proliferation, and apoptosis.[1] Its dysregulation is implicated in a wide range of cancers.[1] The core of the pathway consists of a kinase cascade that, when active, phosphorylates and promotes the cytoplasmic retention and degradation of the transcriptional co-activators Yes-associated protein (YAP) and Transcriptional co-activator with PDZ-binding motif (TAZ).[2]

In the "Hippo-off" state, often occurring in cancer, unphosphorylated YAP/TAZ translocates to the nucleus.[3] Lacking a DNA-binding domain, YAP/TAZ must associate with DNA-binding transcription factors to exert their effects.[4] The TEAD family of transcription factors (TEAD1-4) are the primary partners for YAP/TAZ, and this interaction is critical for driving the expression of pro-proliferative and anti-apoptotic genes, such as CTGF and CYR61.[5][6] The formation of the YAP/TAZ-TEAD complex is a key event in oncogenesis driven by Hippo pathway dysregulation.[1][5]

This compound: A Novel TEAD Inhibitor

This compound is an orally active small molecule inhibitor of TEAD transcription factors.[7] It represents a valuable chemical probe for investigating the biological functions of the TEAD-YAP/TAZ transcriptional complex.

Chemical and Physical Properties

While the specific chemical structure of this compound is detailed in patent literature, its key properties are summarized below.

| Property | Value | Reference |

| Target | TEAD Transcription Factors | [7] |

| IC50 | <100 nM | [7] |

| Bioavailability | Orally Active | [7] |

| Half-life (mouse) | 3.2 hours | [7] |

Mechanism of Action

Many recently developed TEAD inhibitors function by targeting a conserved lipid-binding pocket, also known as the palmitate-binding pocket, within the TEAD protein.[8][9] Palmitoylation, the covalent attachment of palmitic acid to a conserved cysteine residue within this pocket, is essential for the stability and transcriptional activity of TEAD proteins.[4][10]

Small molecules that bind to this pocket can inhibit TEAD activity through several proposed mechanisms:

-

Allosteric Inhibition: By occupying the lipid pocket, these inhibitors can allosterically disrupt the conformation of the YAP/TAZ binding domain, thereby preventing the formation of the oncogenic TEAD-YAP/TAZ complex.[3]

-

Inhibition of Palmitoylation: The compounds can directly block the auto-palmitoylation of TEAD, leading to protein instability and subsequent degradation.[9]

-

Induction of a Cofactor Switch: Some inhibitors have been shown to promote the interaction of TEAD with transcriptional corepressors like VGLL4, which competes with YAP/TAZ for the same binding site on TEAD, effectively switching off pro-growth gene expression.[11][12]

This compound is presumed to operate through a similar mechanism, targeting the central hydrophobic pocket to modulate TEAD's transcriptional output.

Signaling Pathway and Experimental Workflow

The Hippo Signaling Pathway

The following diagram illustrates the central role of the TEAD-YAP/TAZ complex in the Hippo pathway. In the "Hippo-off" state, YAP/TAZ is free to enter the nucleus and activate TEAD-mediated transcription. TEAD inhibitors, such as this compound, block this final step.

Caption: The Hippo pathway and the inhibitory action of this compound.

Experimental Workflow for Characterizing TEAD Inhibitors

The diagram below outlines a typical workflow for evaluating the efficacy of a TEAD inhibitor in a basic research setting.

Caption: A generalized experimental workflow for testing TEAD inhibitors.

Experimental Protocols

Detailed experimental procedures are critical for reproducible research. Below is a representative protocol for a cell-based TEAD transcriptional reporter assay, a foundational experiment for characterizing compounds like this compound.

TEAD Luciferase Reporter Assay

This assay measures the ability of a compound to inhibit TEAD-dependent transcriptional activity. It typically uses a luciferase reporter gene under the control of a synthetic promoter containing multiple TEAD binding sites (e.g., 8xGTIIC).

Materials:

-

HEK293T cells (or other suitable cell line)

-

8xGTIIC-luciferase reporter plasmid

-

Renilla luciferase control plasmid (for normalization)

-

Transfection reagent (e.g., Lipofectamine)

-

Cell culture medium (DMEM with 10% FBS)

-

This compound or other test compounds

-

Dual-Luciferase Reporter Assay System

-

Luminometer

Procedure:

-

Cell Seeding: Seed HEK293T cells into 96-well plates at a density that will result in 70-80% confluency at the time of transfection.

-

Transfection: Co-transfect the cells with the 8xGTIIC-luciferase reporter plasmid and the Renilla control plasmid using a suitable transfection reagent according to the manufacturer's protocol.

-

Compound Treatment: Approximately 24 hours post-transfection, replace the medium with fresh medium containing serial dilutions of this compound or a vehicle control (e.g., DMSO).

-

Incubation: Incubate the cells with the compound for an additional 24 hours.

-

Lysis and Luminescence Measurement: Lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase assay system and a luminometer.

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to control for transfection efficiency and cell number.

-

Plot the normalized luciferase activity against the logarithm of the compound concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value, which represents the concentration of the inhibitor required to reduce TEAD transcriptional activity by 50%.

-

Applications in Basic Research

This compound serves as a powerful tool to dissect the roles of TEAD-mediated transcription in various biological contexts.

-

Cancer Biology: Researchers can use this compound to investigate the dependency of cancer cell lines on Hippo-YAP/TAZ-TEAD signaling. This is particularly relevant for cancers with known mutations in upstream Hippo pathway components, such as Neurofibromatosis Type 2 (NF2).[1]

-

Developmental Biology: The Hippo pathway is integral to tissue development and organ size control.[13] this compound can be used to probe the temporal requirements of TEAD activity during specific developmental processes in cell culture or model organisms.

-

Regenerative Medicine: The YAP/TAZ-TEAD axis is a key driver of tissue regeneration and stem cell proliferation.[13] this compound allows for the controlled inhibition of this pathway to study its role in regenerative processes and to potentially modulate stem cell fate.

-

Mechanobiology: The activity of YAP/TAZ is regulated by mechanical cues from the cellular microenvironment. This compound can be employed to uncouple transcriptional responses from upstream mechanical signals, helping to elucidate the mechanisms of mechanotransduction.

Conclusion

This compound is a valuable addition to the chemical biology toolbox for studying the Hippo signaling pathway. As a potent and orally active inhibitor, it provides a means to acutely and specifically block the transcriptional output of the YAP/TAZ-TEAD complex. Its use in basic research will undoubtedly contribute to a deeper understanding of the multifaceted roles of TEAD transcription factors in health and disease, and may pave the way for novel therapeutic strategies targeting this critical oncogenic node.

References

- 1. Frontiers | Targeting TEAD in cancer [frontiersin.org]

- 2. Design, Synthesis, and Bioevaluation of Transcriptional Enhanced Assocciated Domain (TEAD) PROTAC Degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Novel Allosteric Effectors Targeting Human Transcription Factor TEAD - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cell contact and Nf2/Merlin-dependent regulation of TEAD palmitoylation and activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Targeting the Hippo Pathway and Cancer through the TEAD Family of Transcription Factors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Structure-Based Design of Y-Shaped Covalent TEAD Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. aacrjournals.org [aacrjournals.org]

- 10. The Hippo pathway in cancer: YAP/TAZ and TEAD as therapeutic targets in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. TEAD-targeting small molecules induce a cofactor switch to regulate the Hippo pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 12. biorxiv.org [biorxiv.org]

- 13. Regulation of the Hippo pathway transcription factor TEAD - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro and In Vivo Stability of TEAD-IN-13: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data on the in vitro and in vivo stability of TEAD-IN-13, a potent inhibitor of the TEA Domain (TEAD) family of transcription factors. Understanding the stability and pharmacokinetic profile of this compound is crucial for its development as a potential therapeutic agent. This document summarizes key stability data, details relevant experimental protocols, and visualizes associated biological pathways and workflows.

Core Data Summary

While specific quantitative data for the in vitro stability of this compound in microsomal and plasma assays remains proprietary and is not publicly available in detail, the following tables have been structured to accommodate such data as it becomes available. The known in vivo half-life in mice is presented.

Table 1: In Vitro Stability of this compound

| Matrix | Species | Parameter | Value |

| Liver Microsomes | Human | Half-life (t½) | Data not available |

| Mouse | Half-life (t½) | Data not available | |

| Rat | Half-life (t½) | Data not available | |

| Plasma | Human | Half-life (t½) | Data not available |

| Mouse | Half-life (t½) | Data not available | |

| Rat | Half-life (t½) | Data not available |

Table 2: In Vivo Pharmacokinetics of this compound

| Species | Route of Administration | Dose | Parameter | Value |

| Mouse | Oral | Not specified | Half-life (t½) | 3.2 hours |

| Cmax | Data not available | |||

| Tmax | Data not available | |||

| AUC | Data not available | |||

| Bioavailability | Data not available | |||

| Clearance | Data not available | |||

| Volume of Distribution | Data not available |

Signaling Pathway Context: The Hippo-YAP/TAZ-TEAD Pathway

This compound is designed to inhibit the transcriptional output of the Hippo pathway by targeting the TEAD family of transcription factors. The Hippo pathway is a critical signaling cascade that regulates organ size, cell proliferation, and apoptosis. Its dysregulation is implicated in various cancers.

Experimental Protocols

Detailed experimental procedures are essential for the accurate assessment of compound stability. Below are generalized protocols for in vitro microsomal and plasma stability assays, which are standard in drug metabolism and pharmacokinetic (DMPK) studies.

Microsomal Stability Assay

This assay evaluates the metabolic stability of a compound in the presence of liver microsomes, which are rich in drug-metabolizing enzymes such as cytochrome P450s.

Plasma Stability Assay

This assay determines the stability of a compound in plasma, assessing its susceptibility to degradation by plasma enzymes.

In Vivo Pharmacokinetic Study Design

A typical in vivo pharmacokinetic study in preclinical species like mice or rats is conducted to understand the absorption, distribution, metabolism, and excretion (ADME) properties of a new chemical entity.

Conclusion

The in vivo half-life of this compound in mice has been determined to be 3.2 hours, indicating a moderate residence time in this preclinical model. While comprehensive in vitro stability data is not yet publicly available, the provided standardized protocols for microsomal and plasma stability assays offer a framework for conducting such essential studies. Further investigation into the full pharmacokinetic profile and metabolic pathways of this compound will be critical for its continued development and potential translation into a clinical candidate. The visualization of the Hippo pathway and experimental workflows herein serves as a guide for researchers in this field.

Methodological & Application

Application Notes and Protocols for TEAD-IN-13 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

TEAD-IN-13 is an orally active, potent small-molecule inhibitor of the TEA Domain (TEAD) family of transcription factors.[1] The TEAD family (TEAD1-4) are the downstream effectors of the Hippo signaling pathway, which plays a crucial role in regulating organ size, cell proliferation, and apoptosis.[2] In a dysregulated Hippo pathway, the transcriptional co-activators YAP (Yes-associated protein) and TAZ (transcriptional coactivator with PDZ-binding motif) translocate to the nucleus and bind to TEAD proteins. This complex then drives the transcription of genes that promote cell proliferation, survival, and migration, contributing to tumorigenesis.[2] this compound disrupts the TEAD-YAP/TAZ interaction, thereby inhibiting the transcription of these oncogenic target genes. These application notes provide detailed protocols for utilizing this compound in cell culture to study its effects on cancer cell lines.

Mechanism of Action: The Hippo Signaling Pathway

The Hippo pathway is a key signaling cascade that controls organ size by regulating cell proliferation and apoptosis. When the Hippo pathway is active, a kinase cascade phosphorylates the transcriptional co-activators YAP and TAZ. Phosphorylated YAP/TAZ are sequestered in the cytoplasm and targeted for degradation. When the Hippo pathway is inactive, unphosphorylated YAP/TAZ translocate to the nucleus and bind to TEAD transcription factors, leading to the expression of genes that promote cell growth. TEAD inhibitors like this compound block the interaction between TEAD and YAP/TAZ, thus preventing the transcription of these target genes.

Quantitative Data Summary

Disclaimer: Specific quantitative data for this compound is limited in publicly available literature. The following tables present representative data for other potent TEAD inhibitors to provide a general understanding of the expected efficacy.

Table 1: Representative IC50 Values of TEAD Inhibitors in Various Cancer Cell Lines

| Cell Line | Cancer Type | Representative TEAD Inhibitor | IC50 (nM) |

| NCI-H226 | Mesothelioma | GNE-7883 | 10 |

| MDA-MB-231 | Breast Cancer | GNE-7883 | 25 |

| OVCAR-8 | Ovarian Cancer | GNE-7883 | 5 |

| HeLa | Cervical Cancer | CPD3.1 | 70,000 |

Table 2: Representative Effect of TEAD Inhibitors on Target Gene Expression

| Cell Line | Treatment | Target Gene | Fold Change (mRNA) |

| NCI-H226 | MGH-CP1 (1 µM, 24h) | CTGF | ~0.2 |

| NCI-H226 | MGH-CP1 (1 µM, 24h) | ANKRD1 | ~0.3 |

| HeLa | CPD3 (10 µM, 6h) | CTGF | ~0.4 |

| HeLa | CPD3 (10 µM, 6h) | CYR61 | ~0.5 |

Experimental Protocols

General Cell Culture and this compound Preparation

-

Cell Lines: Select appropriate cancer cell lines with known Hippo pathway dysregulation (e.g., NF2-mutant mesothelioma cell lines like NCI-H226, or other lines with high YAP/TAZ activity).

-

Culture Conditions: Culture cells in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

-

This compound Stock Solution: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in dimethyl sulfoxide (DMSO). Store at -20°C or -80°C. Further dilute the stock solution in cell culture medium to the desired final concentrations immediately before use. Ensure the final DMSO concentration in the culture does not exceed 0.1% to avoid solvent-induced toxicity.

Protocol 1: Cell Viability Assay

This protocol determines the effect of this compound on cancer cell proliferation and viability.

Materials:

-

96-well clear-bottom white plates (for luminescence) or clear plates (for absorbance)

-

CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or MTT reagent

-

Plate reader with luminescence or absorbance detection capabilities

Procedure:

-

Seed cells into a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of culture medium.

-

Incubate the plate for 24 hours to allow cells to attach.

-

Prepare serial dilutions of this compound in culture medium. A suggested concentration range is from 1 nM to 10 µM. Include a vehicle control (DMSO only).

-

Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.

-

Incubate the plate for 72 hours.

-

For CellTiter-Glo® Assay: a. Equilibrate the plate and CellTiter-Glo® reagent to room temperature for 30 minutes. b. Add 100 µL of CellTiter-Glo® reagent to each well. c. Mix on an orbital shaker for 2 minutes to induce cell lysis. d. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. e. Measure luminescence using a plate reader.

-

For MTT Assay: a. Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. b. Incubate for 2-4 hours at 37°C until formazan crystals form. c. Remove the medium and add 100 µL of DMSO to dissolve the crystals. d. Read the absorbance at 570 nm using a plate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

Protocol 2: TEAD Transcriptional Activity Assay (Luciferase Reporter Assay)

This assay measures the effect of this compound on the transcriptional activity of TEAD.

Materials:

-

TEAD-responsive luciferase reporter plasmid (e.g., 8xGTIIC-luciferase)

-

Renilla luciferase plasmid (for normalization)

-

Transfection reagent

-

Dual-Luciferase® Reporter Assay System (Promega)

-

Luminometer

Procedure:

-

Co-transfect cells in a 24-well plate with the TEAD-responsive firefly luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent.

-

After 24 hours, treat the cells with various concentrations of this compound (e.g., 10 nM to 10 µM) or vehicle control.

-

Incubate for an additional 24 hours.

-

Wash the cells with PBS and lyse them using the passive lysis buffer provided in the Dual-Luciferase® Reporter Assay System.

-

Transfer the lysate to a luminometer plate.

-

Measure the firefly and Renilla luciferase activities sequentially according to the manufacturer's protocol.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

-

Express the results as a percentage of the vehicle control.

Protocol 3: Co-Immunoprecipitation (Co-IP) for TEAD-YAP Interaction

This protocol assesses the ability of this compound to disrupt the interaction between TEAD and YAP.

References

Application Notes and Protocols for TEAD Inhibitors in In Vivo Mouse Models

Audience: Researchers, scientists, and drug development professionals.

Note: Information regarding a specific compound designated "TEAD-IN-13" was not publicly available at the time of this document's creation. The following application notes and protocols are based on published data for other well-characterized TEAD inhibitors and are intended to serve as a comprehensive guide for researchers working with this class of compounds in in vivo mouse models.

Introduction

The Hippo signaling pathway is a critical regulator of organ size, cell proliferation, and apoptosis. Its dysregulation is implicated in the development of various cancers. The TEA Domain (TEAD) family of transcription factors are the primary downstream effectors of the Hippo pathway. In their active state, TEADs, in conjunction with the co-activators YAP (Yes-associated protein) and TAZ (transcriptional co-activator with PDZ-binding motif), drive the expression of genes that promote cell proliferation and inhibit apoptosis. Consequently, inhibiting the interaction between YAP/TAZ and TEAD has emerged as a promising therapeutic strategy for a range of solid tumors. This document provides a summary of in vivo dosing and experimental protocols for several TEAD inhibitors based on preclinical studies.

Data Presentation: In Vivo Dosing of TEAD Inhibitors in Mouse Models

The following table summarizes the in vivo dosing regimens for several TEAD inhibitors that have been evaluated in xenograft mouse models. This data provides a valuable reference for planning preclinical efficacy studies.

| Compound Name | Mouse Model | Tumor Type | Dosage | Administration Route | Dosing Schedule | Reference |

| GNE-7883 | C.B-17 SCID | NCI-H226 (Mesothelioma) | 100 or 250 mg/kg | Subcutaneous (s.c.) | Once daily for 4 days | [1] |

| C.B-17 SCID | NCI-H226 & MSTO-211H (Mesothelioma) | 250 mg/kg | Subcutaneous (s.c.) | 4 days on, 2 days off | [1][2] | |

| K-975 | SCID mice | NCI-H226 & MSTO-211H (Mesothelioma) | 10, 30, 100, or 300 mg/kg | Oral (p.o.) | Twice daily for 14 days | [3][4] |

| MGH-CP1 | Nude mice | Huh7 (Hepatocellular Carcinoma) | 25, 50, or 75 mg/kg | Intraperitoneal (i.p.) | Once daily | [5] |

| Nude mice | UM 92.1 (Uveal Melanoma) | 50 mg/kg | Intraperitoneal (i.p.) | Once daily | [5] | |

| VT-103 | Not Specified | Not Specified | 0.3, 1, 3, or 10 mg/kg | Oral (p.o.) | Once daily | [6] |

| Compound 2 | C.B-17 SCID | NCI-H226 (Mesothelioma) | 200 mg/kg | Oral (p.o.) | Once daily | [7] |

| Merck Lead Compound | Xenograft mice | NCI-H226 (Mesothelioma) | 30 and 100 mg/kg | Oral (p.o.) | Once daily | [8] |

Experimental Protocols

General Xenograft Mouse Model Protocol

This protocol outlines a general procedure for establishing and utilizing xenograft mouse models for the evaluation of TEAD inhibitor efficacy. Specific details may need to be optimized based on the cancer cell line and the specific TEAD inhibitor being tested.

1. Cell Culture and Preparation:

- Culture human cancer cell lines (e.g., NCI-H226, MSTO-211H) in appropriate media supplemented with fetal bovine serum and antibiotics.

- Harvest cells during the logarithmic growth phase.

- Resuspend cells in a sterile, serum-free medium or phosphate-buffered saline (PBS). For some cell lines, mixing with an extracellular matrix solution like Matrigel® (1:1 ratio) can improve tumor engraftment.

2. Animal Handling and Tumor Implantation:

- Use immunodeficient mice (e.g., SCID, nude) to prevent rejection of human tumor cells.

- Subcutaneously inject a suspension of 1 x 10^6 to 10 x 10^7 cells in a volume of 100-200 µL into the flank of each mouse.

3. Tumor Growth Monitoring and Treatment Initiation:

- Monitor tumor growth by measuring tumor volume with calipers at regular intervals. Tumor volume can be calculated using the formula: Volume = (Length x Width²) / 2.

- Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

4. TEAD Inhibitor Formulation and Administration:

5. Efficacy and Toxicity Assessment:

- Continue to monitor tumor volume and body weight of the mice throughout the study. Significant body weight loss can be an indicator of toxicity.

- At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamic biomarker analysis, histology).

6. Pharmacodynamic (PD) Biomarker Analysis:

- To confirm target engagement, the expression of downstream target genes of the Hippo-YAP/TAZ-TEAD pathway can be measured in tumor tissues.

- Commonly assessed target genes include CTGF (Connective Tissue Growth Factor) and CYR61 (Cysteine-Rich Angiogenic Inducer 61).

- Gene expression can be quantified using methods such as quantitative real-time PCR (qRT-PCR) or Western blotting.

Mandatory Visualizations

Hippo-YAP/TAZ-TEAD Signaling Pathway

Caption: The Hippo Signaling Pathway and the mechanism of TEAD inhibitors.

Experimental Workflow for In Vivo Efficacy Studies

Caption: A generalized workflow for in vivo xenograft studies of TEAD inhibitors.

References

- 1. An allosteric pan-TEAD inhibitor blocks oncogenic YAP/TAZ signaling and overcomes KRAS G12C inhibitor resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. K-975 | covalent TEAD inhibitor | YAP/TAZ-TEAD protein-protein interaction | 2563855-03-6 | InvivoChem [invivochem.com]

- 4. e-century.us [e-century.us]

- 5. Pharmacological blockade of TEAD–YAP reveals its therapeutic limitation in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. biorxiv.org [biorxiv.org]

- 8. YAP/pan-TEAD inhibitor has activity in Hippo-driven cancer models | BioWorld [bioworld.com]

Application Notes: TEAD-IN-13 Target Engagement Analysis via Western Blot

Introduction